molecular formula C46H92N2O4 B13357692 ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate)

((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate)

Cat. No.: B13357692
M. Wt: 737.2 g/mol
InChI Key: KVFXWGBUVVPENR-UHFFFAOYSA-N
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Description

((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate): is a complex organic compound with a unique structure that includes dimethylamino, azanediyl, and butyloctanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) typically involves multi-step organic reactions. The process begins with the preparation of the dimethylaminoethyl group, followed by the introduction of the azanediyl linkage. The final step involves the esterification of nonane-9,1-diyl with 2-butyloctanoate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the ester groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azanediyl linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azanediyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.

Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes involving amine and ester functionalities.

Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.

Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials with unique properties, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the ester groups can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison: While ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) shares some structural similarities with other complex organic compounds, its unique combination of dimethylamino, azanediyl, and butyloctanoate groups sets it apart

Properties

Molecular Formula

C46H92N2O4

Molecular Weight

737.2 g/mol

IUPAC Name

9-[9-(2-butyloctanoyloxy)nonyl-[2-(dimethylamino)ethyl]amino]nonyl 2-butyloctanoate

InChI

InChI=1S/C46H92N2O4/c1-7-11-15-27-35-43(33-13-9-3)45(49)51-41-31-25-21-17-19-23-29-37-48(40-39-47(5)6)38-30-24-20-18-22-26-32-42-52-46(50)44(34-14-10-4)36-28-16-12-8-2/h43-44H,7-42H2,1-6H3

InChI Key

KVFXWGBUVVPENR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCN(C)C

Origin of Product

United States

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